molecular formula C16H16N4O B4143334 N-(1H-imidazol-2-ylmethyl)-1-(2-phenoxypyridin-3-yl)methanamine

N-(1H-imidazol-2-ylmethyl)-1-(2-phenoxypyridin-3-yl)methanamine

Cat. No.: B4143334
M. Wt: 280.32 g/mol
InChI Key: BZDLTMRQEGPPKF-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-1-(2-phenoxypyridin-3-yl)methanamine is a complex organic compound that features both imidazole and pyridine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-imidazol-2-ylmethyl)-1-(2-phenoxypyridin-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the alkylation of imidazole with a suitable halomethyl derivative, followed by a nucleophilic substitution reaction with a phenoxy-pyridine derivative. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can significantly improve the scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are frequently employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxide derivatives, piperidine analogs, and various substituted imidazole and pyridine compounds.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-1-(2-phenoxypyridin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and inflammatory diseases.

    Industry: The compound is utilized in the development of agrochemicals and as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-1-(2-phenoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their catalytic activity. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in protein binding sites, modulating receptor activity and signal transduction pathways.

Comparison with Similar Compounds

    (1H-imidazol-2-ylmethyl)[(2-phenyl-3-pyridinyl)methyl]amine: Similar structure but with a phenyl group instead of a phenoxy group.

    (1H-imidazol-2-ylmethyl)[(2-methoxy-3-pyridinyl)methyl]amine: Contains a methoxy group instead of a phenoxy group.

    (1H-imidazol-2-ylmethyl)[(2-chloro-3-pyridinyl)methyl]amine: Features a chloro group instead of a phenoxy group.

Uniqueness: The presence of the phenoxy group in N-(1H-imidazol-2-ylmethyl)-1-(2-phenoxypyridin-3-yl)methanamine enhances its lipophilicity and ability to cross biological membranes, making it more effective in interacting with intracellular targets compared to its analogs.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-1-(2-phenoxypyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-2-6-14(7-3-1)21-16-13(5-4-8-20-16)11-17-12-15-18-9-10-19-15/h1-10,17H,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDLTMRQEGPPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CNCC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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